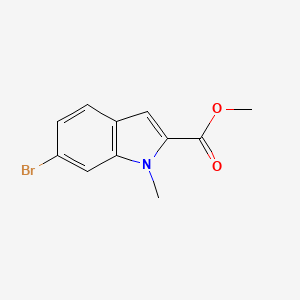

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDWEKOOOHATJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

Introduction: The Significance of a Versatile Indole Scaffold

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a substituted indole that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis.[1][2] The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the specific functionalization pattern of this molecule—a bromine atom for cross-coupling reactions, an N-methyl group altering solubility and metabolic stability, and a methyl ester as a handle for further modification—makes it a highly valuable intermediate.[3] Researchers utilize this compound in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.[1][2] This guide provides a detailed examination of the primary synthetic pathways to this molecule, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for its preparation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate reveals two primary and strategically distinct synthetic routes. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Strategy A involves a convergent approach where the indole core is constructed using the classical Fischer Indole Synthesis, followed by a final N-alkylation step.

Strategy B employs a linear, functional group manipulation approach, starting from a commercially available, pre-formed indole core, 6-bromoindole-2-carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: The Fischer Indole Synthesis Approach

The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for producing indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[4][5] This pathway leverages the reaction's reliability for constructing the bicyclic indole core.

Mechanism Deep Dive

The reaction proceeds through a well-established, multi-step mechanism:[6][7]

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-bromophenyl)hydrazine and methyl pyruvate to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.

-

[1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, cyclic[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement.[6] This is typically the rate-determining step, resulting in the cleavage of the weak N-N bond and the formation of a new C-C bond.[7]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization where a nitrogen atom attacks an imine carbon to form a five-membered ring (an aminal).

-

Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton loss yields the energetically favorable aromatic indole ring.[4][7]

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Experimental Protocols

Step 1A: Synthesis of Methyl 6-bromo-1H-indole-2-carboxylate

-

Materials: (4-bromophenyl)hydrazine hydrochloride, Methyl pyruvate, Glacial acetic acid.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq).

-

Add glacial acetic acid to serve as both the solvent and the Brønsted acid catalyst.[4][5]

-

Heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-water. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove excess acetic acid, and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

-

Step 1B: N-Methylation to Yield Final Product

-

Materials: Methyl 6-bromo-1H-indole-2-carboxylate, Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the indole from Step 1A (1.0 eq) and anhydrous DMF.

-

Add finely ground anhydrous potassium carbonate (2.0 eq) to the suspension.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the flask in an ice bath and add methyl iodide (1.5 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the final product, Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate.

-

Pathway 2: Functionalization of 6-Bromoindole-2-carboxylic acid

This pathway is often preferred in laboratory settings due to the commercial availability of 6-bromoindole-2-carboxylic acid and the high yields typically associated with the functionalization steps.[8][9] This linear approach provides greater control and modularity.

Caption: Workflow for the functionalization pathway (Strategy B).

Experimental Protocols

Step 2A: Fischer Esterification

-

Materials: 6-Bromoindole-2-carboxylic acid (CAS: 16732-65-3)[8], Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Suspend 6-bromoindole-2-carboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. The reaction should become a homogeneous solution as the starting material is converted to the more soluble ester.

-

Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

-

Cool the solution and remove the bulk of the methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford Methyl 6-bromo-1H-indole-2-carboxylate, which is often pure enough for the next step.

-

Step 2B: N-Methylation

-

The N-methylation protocol for this pathway is identical to the one described in Step 1B above, using the product from Step 2A as the starting material.

Comparative Analysis and Data

The selection of a synthetic route is a critical decision based on multiple factors. The following table summarizes key considerations for the two primary pathways discussed.

| Feature | Pathway 1 (Fischer Synthesis) | Pathway 2 (Functionalization) |

| Starting Materials | (4-bromophenyl)hydrazine, Methyl pyruvate | 6-Bromoindole-2-carboxylic acid[8] |

| Overall Yield | Moderate; can be variable | Generally High and more reproducible |

| Atom Economy | Lower (loss of H₂O and NH₃) | Higher (loss of H₂O only) |

| Key Advantages | Convergent; builds complexity quickly | Modular; high-yielding steps; readily available starting indole |

| Key Disadvantages | Harsh acidic/thermal conditions; potential for side products (regioisomers if ketone is unsymmetrical)[6] | Linear sequence (more steps); relies on availability of the starting indole |

Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromoindole-2-carboxylic acid | 16732-65-3 | C₉H₆BrNO₂ | 240.05[8] |

| Methyl 6-bromo-1H-indole-2-carboxylate | 372089-59-3 | C₁₀H₈BrNO₂ | 254.08[10] |

| Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate | 680569-18-0 | C₁₁H₁₀BrNO₂ | 268.11[2] |

Conclusion

The synthesis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate can be reliably achieved through two primary strategic routes. The Fischer Indole Synthesis offers a classic and powerful method for constructing the indole core from basic precursors, while the functionalization of pre-existing 6-bromoindole-2-carboxylic acid provides a more controlled, linear, and often higher-yielding pathway. The choice of method will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, cost, and available starting materials. Both pathways underscore the fundamental principles of heterocyclic chemistry and provide robust methods for accessing this valuable synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromoindole-2-carboxylic acid | 16732-65-3 | FB44912 [biosynth.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Methyl 6-bromo-1H-indole-2-carboxylate 97% | CAS: 372089-59-3 | AChemBlock [achemblock.com]

An In-depth Technical Guide to Methyl 6-bromo-1H-indole-2-carboxylate (CAS 372089-59-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-1H-indole-2-carboxylate, identified by CAS number 372089-59-3, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features, comprising a substituted indole core, render it a valuable precursor for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of therapeutic agents targeting neurological disorders and cancer. This document serves as a detailed resource for researchers and drug development professionals, offering insights into its chemical reactivity and potential for further molecular exploration.

Chemical Identity and Physicochemical Properties

Methyl 6-bromo-1H-indole-2-carboxylate is a solid, typically appearing as an off-white or yellow crystalline powder.[1] Its fundamental identifiers and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 372089-59-3 | |

| IUPAC Name | methyl 6-bromo-1H-indole-2-carboxylate | |

| Synonyms | 6-Bromo-1H-indole-2-carboxylic acid methyl ester | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Melting Point | 179 - 183 °C | [1] |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Solubility | Soluble in acetone |

The structure of Methyl 6-bromo-1H-indole-2-carboxylate, characterized by a bromine atom at the C6 position and a methyl ester at the C2 position of the indole ring, is a key determinant of its chemical reactivity. The electron-withdrawing nature of the bromine atom and the carboxylate group influences the electron density of the indole ring, making it amenable to a variety of chemical transformations.

Figure 1: Chemical structure of Methyl 6-bromo-1H-indole-2-carboxylate.

Synthesis and Manufacturing

While specific proprietary synthesis methods may exist, the preparation of Methyl 6-bromo-1H-indole-2-carboxylate can be approached through established indole synthesis methodologies. A common strategy involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and pyruvate derivatives.

A plausible synthetic route is outlined below:

Figure 2: Plausible synthetic pathway for Methyl 6-bromo-1H-indole-2-carboxylate via Fischer indole synthesis.

Experimental Protocol: Conceptual Outline

-

Hydrazone Formation: 4-Bromophenylhydrazine is reacted with methyl pyruvate in a suitable solvent, such as ethanol, often with catalytic acid, to form the corresponding hydrazone.

-

Cyclization (Fischer Indolization): The isolated hydrazone is then treated with a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), and heated. This induces an intramolecular cyclization and subsequent aromatization to yield the indole ring system.

-

Work-up and Purification: The reaction mixture is neutralized and the crude product is extracted with an organic solvent. Purification is typically achieved through recrystallization or column chromatography to afford the final product with high purity.

Applications in Drug Discovery and Organic Synthesis

The primary utility of Methyl 6-bromo-1H-indole-2-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] The bromine atom at the C6 position serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for molecular diversification.

3.1. Precursor for Bioactive Molecules

This compound is a valuable starting material for the synthesis of a range of bioactive indole derivatives. Research has indicated its utility in developing novel therapeutic agents, particularly in the fields of oncology and neurology.[1] The indole scaffold is a well-known privileged structure in medicinal chemistry, and modifications at the C2 and C6 positions can significantly modulate the biological activity of the resulting compounds.

3.2. Role in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, a class of targeted cancer therapeutics, feature a substituted indole core. The strategic placement of functional groups on the indole ring is crucial for achieving high potency and selectivity. Methyl 6-bromo-1H-indole-2-carboxylate provides a platform for the synthesis of such compounds, where the C6 position can be functionalized to interact with specific residues in the kinase active site.

Figure 3: Workflow illustrating the use of Methyl 6-bromo-1H-indole-2-carboxylate in drug discovery.

Analytical Methods for Quality Control

Ensuring the purity and identity of Methyl 6-bromo-1H-indole-2-carboxylate is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical reverse-phase HPLC method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (typically around 220 nm and 280 nm).

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the molecule. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar indole derivatives.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the indole ring, and the methyl carbon of the ester.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.

Safety and Handling

Methyl 6-bromo-1H-indole-2-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a dry, well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 6-bromo-1H-indole-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its versatile chemical nature, stemming from the strategically placed bromine and methyl ester functionalities on the indole core, allows for the synthesis of a wide range of novel compounds. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, underscoring its importance as a key building block for the development of future therapeutics. As research in the fields of oncology, neurology, and other disease areas continues to evolve, the utility of this and similar indole derivatives is expected to grow.

References

-

PubChem. methyl 6-bromo-1H-indole-2-carboxylate. ([Link])

Sources

physical and chemical properties of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a vital heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure found in a vast array of biologically active compounds and natural products. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of complex molecular architectures. The N-methylation of the indole ring enhances its lipophilicity and can significantly influence its biological activity and metabolic stability. This guide provides a comprehensive overview of the known physical and chemical properties of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, along with inferred properties based on structurally related compounds. Furthermore, it outlines detailed synthetic and experimental protocols relevant to its preparation and common transformations, offering valuable insights for its application in research and drug development.[1][2]

Molecular Structure and Properties

The foundational structure of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is the indole ring system, a bicyclic aromatic heterocycle. Key structural features include a methyl group on the indole nitrogen (N1), a methyl carboxylate group at the 2-position, and a bromine atom at the 6-position of the benzene ring.

Table 1: Physical and Chemical Properties of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate and a Related Analog

| Property | Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate | Methyl 6-bromo-1H-indole-2-carboxylate (N-unmethylated analog) |

| CAS Number | 680569-18-0[2] | 372089-59-3[3][4] |

| Molecular Formula | C₁₁H₁₀BrNO₂[1][2] | C₁₀H₈BrNO₂[3][4] |

| Molecular Weight | 268.11 g/mol [1][2] | 254.08 g/mol [3][4] |

| Appearance | Light yellow solid[1][2] | Yellow crystals[4] |

| Melting Point | Data not available | 179 - 183 °C[4] |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[5] | Soluble in acetone.[5] |

| Purity | ≥ 98% (HPLC)[1][2] | ≥ 98.5% (Assay)[4] |

Synthesis and Purification

Conceptual Synthetic Workflow

Caption: Synthetic approach via N-methylation.

Experimental Protocol: N-methylation of Methyl 6-bromo-1H-indole-2-carboxylate (Proposed)

This protocol is based on standard procedures for the N-methylation of indoles and should be optimized for this specific substrate.

-

Preparation: To a solution of Methyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the sodium salt of the indole.

-

Methylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Chemical Properties and Reactivity

The chemical reactivity of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is primarily dictated by the bromine substituent on the indole ring, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position of the indole ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck couplings are particularly powerful transformations for elaborating the indole core.

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a key synthetic intermediate, valued for its functionalized indole structure which allows for further chemical modification.[2][3] Its bromine substitution, in particular, provides a reactive handle for cross-coupling reactions, while the methyl ester and N-methyl groups influence its electronic properties and steric profile.

The unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any research or development context. Misidentification could lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation process for this specific molecule, synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the analytical choices and data interpretation, ensuring a self-validating approach to structural confirmation.

The Elucidation Workflow: A Multi-Technique Approach

The structural characterization of a novel or synthesized compound is a systematic process. It begins with isolating a pure sample and then subjecting it to a battery of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework and atom connectivity.[4][5][6] The collective data from these methods allows for the definitive elucidation of the molecule's constitution.

Caption: Overall workflow for spectroscopic structure elucidation.

Experimental Protocols: Ensuring Data Integrity

The quality of spectroscopic data is fundamentally dependent on meticulous sample preparation. The following protocols are designed to minimize contamination and artifacts, ensuring the acquisition of high-fidelity data.

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]

-

Material Weighing: Accurately weigh 10-20 mg of the purified solid sample for ¹³C NMR (or 5-10 mg for ¹H NMR) and place it into a clean, dry vial.[8]

-

Rationale: This concentration range provides a good balance between achieving a strong signal-to-noise ratio and avoiding solubility issues or line broadening from sample aggregation.[8]

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, to the vial.[9]

-

Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte peaks. The choice of solvent depends on the sample's solubility.[9]

-

-

Dissolution & Transfer: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.[8][9]

-

Final Volume Check: Ensure the sample height in the NMR tube is between 4-5 cm.[10] This volume is optimal for positioning within the instrument's detection coil.

-

Capping & Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Protocol 2: Mass Spectrometry (ESI-MS) Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar organic molecules.

-

Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[11]

-

Working Solution Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of the same solvent. This brings the concentration into the optimal range for ESI-MS, preventing detector saturation.[11]

-

Sample Filtration: If any precipitation occurs upon dilution, the sample must be filtered through a 0.22 µm syringe filter before injection.

-

Rationale: Insoluble material can block the fine capillaries of the mass spectrometer's sample introduction system.[11]

-

-

Data Acquisition: Infuse the sample into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Rationale: The indole nitrogen and ester oxygen can be protonated, making positive ion mode suitable for detection.

-

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR is used to identify the specific types of chemical bonds (functional groups) within a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the finely ground solid sample with ~100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.[12]

-

-

Background Collection: Place the KBr pellet holder (without the sample pellet) into the FTIR spectrometer and run a background scan.

-

Rationale: This step is crucial as it records the absorbance of atmospheric CO₂ and water vapor, which can then be subtracted from the sample spectrum.

-

-

Sample Analysis: Place the sample pellet into the holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Spectroscopic Data Interpretation: Assembling the Puzzle

This section details the predicted spectroscopic data for Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate and explains the reasoning behind the assignments.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and, crucially in this case, confirms the presence of bromine.

| Feature | Predicted Observation | Rationale |

| Molecular Formula | C₁₁H₁₀BrNO₂ | Based on the proposed structure. |

| Molecular Weight | 268.11 g/mol | Sum of atomic masses. |

| Molecular Ion (M⁺) | m/z 267 | For the ⁷⁹Br isotope. |

| Isotopic Peak (M+2) | m/z 269 | For the ⁸¹Br isotope. |

| Isotopic Ratio | ~1:1 | The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal, providing a definitive signature for a single bromine atom.[13] |

| Key Fragment Ion | m/z 208/210 | Loss of the methoxycarbonyl radical (•COOCH₃, 59 Da). The bromine isotopic pattern would remain. |

| Key Fragment Ion | m/z 129 | Loss of Br (79/81 Da) and •COOCH₃ (59 Da) from the molecular ion. |

The most telling feature is the pair of peaks at m/z 267 and 269 with nearly identical intensity. This "doublet" is the classic signature of a molecule containing one bromine atom and immediately validates a key part of the proposed structure.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3050-3150 | Aromatic C-H Stretch | Vibration of C-H bonds on the indole ring system. |

| ~2950 | Aliphatic C-H Stretch | Vibration of C-H bonds in the two methyl groups (N-CH₃ and O-CH₃). |

| ~1710-1730 | C=O Stretch (Ester) | This will be a strong, sharp absorption band, characteristic of the carbonyl group in the methyl ester. Its position indicates a conjugated ester.[14] |

| ~1600, ~1470 | Aromatic C=C Stretch | Vibrations of the carbon-carbon double bonds within the aromatic indole ring. |

| ~1250-1300 | C-N Stretch | Stretching vibration of the C-N bond in the indole ring and the N-methyl group. |

| ~1200-1250 | C-O Stretch (Ester) | Asymmetric C-O-C stretching of the ester functional group. |

| ~550-650 | C-Br Stretch | Vibration of the carbon-bromine bond. |

The presence of a very strong peak around 1720 cm⁻¹ is the primary diagnostic feature in the IR spectrum, confirming the ester functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the precise connectivity and chemical environment of each proton and carbon atom. The following predictions are based on established chemical shift principles for substituted indoles.[15][16]

¹H NMR Predicted Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H7 | ~7.70 | d (J ≈ 1.5 Hz) | 1H | Deshielded by the adjacent bromine atom. Appears as a doublet due to small meta-coupling to H5. |

| H4 | ~7.55 | d (J ≈ 8.5 Hz) | 1H | Typical aromatic proton ortho to the fused ring junction. Appears as a doublet due to ortho-coupling to H5. |

| H5 | ~7.25 | dd (J ≈ 8.5, 1.5 Hz) | 1H | Coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets. |

| H3 | ~7.10 | s | 1H | A characteristic singlet for the H3 proton of a 2-substituted indole. |

| N-CH₃ | ~4.05 | s | 3H | The N-methyl protons are deshielded by the nitrogen atom and the aromatic system. |

| O-CH₃ | ~3.90 | s | 3H | Singlet corresponding to the methyl ester protons. |

¹³C NMR Predicted Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~162.0 | Carbonyl carbons are highly deshielded and appear far downfield. |

| C2 | ~138.0 | Attached to the electron-withdrawing ester group. |

| C7a | ~137.5 | Bridgehead carbon adjacent to the nitrogen. |

| C3a | ~128.0 | Bridgehead carbon. |

| C4 | ~125.0 | Aromatic CH carbon. |

| C5 | ~124.0 | Aromatic CH carbon, shifted slightly by the adjacent bromine. |

| C7 | ~114.0 | Aromatic CH carbon, shielded by the nitrogen and deshielded by the bromine. |

| C6 | ~116.0 | Carbon directly attached to bromine; its signal is significantly influenced by the heavy atom effect. |

| C3 | ~108.0 | Shielded carbon in the five-membered ring. |

| O-CH₃ | ~52.0 | Typical chemical shift for a methyl ester carbon. |

| N-CH₃ | ~32.0 | The N-methyl carbon. |

Integrated Structure Confirmation

The final step in the elucidation process is to synthesize all the spectroscopic data into a single, coherent structural assignment. No single technique is sufficient on its own, but together they provide unambiguous proof.

Caption: Convergence of multi-spectroscopic data for structure confirmation.

The mass spectrum confirms the correct molecular formula and the presence of a single bromine atom. The infrared spectrum provides clear evidence for the key ester functional group. Finally, the ¹H and ¹³C NMR spectra meticulously map out the entire molecular skeleton, showing the relative positions of the bromine, the N-methyl group, the methyl ester, and all protons on the indole core. The predicted splitting patterns and chemical shifts in the ¹H NMR are fully consistent with the 6-bromo substitution pattern. For absolute certainty, 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range H-C correlations) could be employed to definitively link every atom in the spin system, providing an unassailable final proof of structure.

References

- NMR Sample Preparation: The Complete Guide.

- NMR Sample Preparation. College of Science and Engineering - University of Minnesota Twin Cities.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Sample Prepar

- Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.

- NMR Sample Preparation.

- NMR Sample Prepar

- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.

- Supporting inform

- Spectroscopic Data for 1H-Indole-3-acetonitrile Deriv

- Methyl 6-Bromo-1-Methyl-1H-Indole-2-Carboxyl

- Mass Spectrometry Protocols and Methods.

- Molecular Structure Characterisation and Structural Elucid

- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide. Benchchem.

- 5-Bromoindole(10075-50-0) IR Spectrum. ChemicalBook.

- 6-Bromo-1-Metil-1H-Indole-2-Carboxil

- Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube.

- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.

- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

- "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng.

- IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1...

- Indole. NIST WebBook.

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. jchps.com [jchps.com]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. rsc.org [rsc.org]

In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the ability to unequivocally elucidate the structure of novel chemical entities is paramount. Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is a substituted indole derivative that serves as a valuable building block in the synthesis of various biologically active compounds.[1] This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and integration patterns. We will explore the underlying principles that govern the spectral features and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate incorporates several key functional groups that influence its ¹H NMR spectrum: a disubstituted indole core, a bromine atom at the 6-position, a methyl group on the indole nitrogen (N1), and a methyl ester at the 2-position. Each proton in the molecule resides in a unique chemical environment, giving rise to a distinct signal in the ¹H NMR spectrum.

Predicted ¹H NMR Signal Assignments

The predicted ¹H NMR spectrum can be dissected into three main regions: the aromatic region, the N-methyl region, and the ester methyl region.

Aromatic Protons (H-3, H-4, H-5, and H-7)

The protons on the indole ring system typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[2] The specific chemical shifts are further influenced by the electronic effects of the substituents.

-

H-3: This proton is on the pyrrole ring of the indole nucleus. It is adjacent to the electron-withdrawing carboxylate group at C-2, which will deshield it, causing a downfield shift. It is expected to appear as a singlet, as there are no adjacent protons to couple with.

-

H-4, H-5, and H-7: These protons are on the benzene ring portion of the indole. Their chemical shifts and multiplicities are determined by their position relative to the bromine atom and the fused pyrrole ring.

-

H-7: This proton is ortho to the indole nitrogen and will likely be the most downfield of the benzene ring protons. It will appear as a doublet due to coupling with H-5 (meta coupling).

-

H-5: This proton is ortho to the electron-withdrawing bromine atom, which will cause a significant downfield shift.[3] It will appear as a doublet of doublets due to coupling with H-4 (ortho coupling) and H-7 (para coupling, which may not be resolved).

-

H-4: This proton is meta to the bromine atom. It is expected to appear as a doublet due to ortho coupling with H-5.

-

N-Methyl Protons (N1-CH₃)

The protons of the methyl group attached to the indole nitrogen are deshielded by the aromatic ring system and the electronegative nitrogen atom. This signal is expected to be a sharp singlet in the region of δ 3.7-4.0 ppm. N-methylation is a common structural modification in medicinal chemistry.[4][5][6]

Ester Methyl Protons (COOCH₃)

The protons of the methyl ester group are also deshielded by the adjacent carbonyl and oxygen atoms. This will result in a singlet, typically appearing in the range of δ 3.8-4.0 ppm.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 (meta) | 1H |

| H-5 | ~ 7.4 - 7.6 | dd | ~ 8.5 (ortho), ~ 1.5 - 2.0 (meta) | 1H |

| H-4 | ~ 7.2 - 7.4 | d | ~ 8.5 (ortho) | 1H |

| H-3 | ~ 7.0 - 7.2 | s | - | 1H |

| N1-CH₃ | ~ 3.8 - 4.0 | s | - | 3H |

| COOCH₃ | ~ 3.9 - 4.1 | s | - | 3H |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the molecular structure and the key through-bond relationships that give rise to the observed spin-spin coupling.

Caption: Molecular structure of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized and carefully executed experimental protocol is essential.

I. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

-

Sample Concentration: Weigh approximately 5-10 mg of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gently vortexing or inverting the NMR tube.

II. NMR Instrument Parameters (400 MHz Spectrometer)

The following are typical acquisition parameters that may need to be adjusted based on the specific instrument and sample concentration.[7]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |

| Number of Scans (NS) | 16-64 | Increase for dilute samples to improve signal-to-noise ratio. |

| Spectral Width (SW) | 12-16 ppm | Ensures all proton signals are captured. |

| Acquisition Time (AT) | 3-4 s | Longer acquisition times provide better resolution. |

| Relaxation Delay (D1) | 1-2 s | Allows for full relaxation of protons between scans, ensuring accurate integration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

III. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Compare the experimental data with the predicted values to confirm the structure.

Workflow for Spectral Interpretation

The following diagram outlines the logical workflow for interpreting the acquired ¹H NMR spectrum.

Caption: A stepwise workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. By carefully analyzing the chemical shifts, coupling patterns, and integrations, researchers can confidently verify the identity and purity of this important synthetic intermediate. The protocols and predictive data presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis and characterization of novel indole derivatives.

References

- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- Chem-Impex. (n.d.). Methyl 6-Bromo-1-Methyl-1H-Indole-2-Carboxylate.

- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- BenchChem. (n.d.). 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols.

- Feng, K., et al. (2020). Late-stage oxidative C(sp3)-H methylation. Nature, 580, 621–627.

- ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds.

- ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Spectroscopic Characterization of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond a simple presentation of data, offering in-depth interpretations and the rationale behind the experimental choices for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize this and similar indole derivatives.

Introduction: The Significance of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[2] The specific compound, Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate (Molecular Formula: C₁₁H₁₀BrNO₂, Molecular Weight: 268.11 g/mol ), is a valuable building block in drug discovery.[1] Its utility stems from the versatile reactivity of the indole ring, further functionalized with a bromine atom, a methyl ester, and an N-methyl group. These features allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents.

Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive overview of the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, both ¹H and ¹³C NMR are essential for assigning the positions of all protons and carbons.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust and reliable protocol is critical for obtaining high-quality NMR data. The following methodology is based on established practices for similar indole derivatives.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz) is recommended for optimal signal dispersion and resolution.

Sample Preparation:

-

Dissolve approximately 5-10 mg of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. The use of polarization transfer techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can aid in distinguishing between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Interpretation: A Proton-by-Proton Analysis

The expected ¹H NMR spectrum of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-7 | ~ 7.7 | d | ~ 1.5 | Located ortho to the bromine atom, experiencing deshielding. Expected to be a doublet due to coupling with H-5. |

| H-5 | ~ 7.3 | dd | J ≈ 8.5, 1.5 | Coupled to both H-4 (ortho) and H-7 (meta). |

| H-4 | ~ 7.5 | d | ~ 8.5 | Ortho to the electron-donating nitrogen atom, appearing as a doublet from coupling with H-5. |

| H-3 | ~ 7.1 | s | - | A singlet, as there are no adjacent protons. |

| N-CH₃ | ~ 4.0 | s | - | The N-methyl protons are deshielded by the adjacent nitrogen and the aromatic ring. |

| O-CH₃ | ~ 3.9 | s | - | The ester methyl protons are in a typical chemical shift range. |

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronic environment of each carbon.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C=O (ester) | ~ 162 | The carbonyl carbon of the methyl ester is significantly deshielded. |

| C-7a | ~ 138 | A quaternary carbon at the fusion of the two rings. |

| C-2 | ~ 130 | The carbon bearing the methyl ester group. |

| C-3a | ~ 128 | Another quaternary carbon at the ring junction. |

| C-5 | ~ 125 | Aromatic CH carbon. |

| C-4 | ~ 123 | Aromatic CH carbon. |

| C-6 | ~ 118 | The carbon atom attached to the bromine, its chemical shift is influenced by the halogen. |

| C-7 | ~ 114 | Aromatic CH carbon. |

| C-3 | ~ 108 | The C-3 carbon of the indole ring typically appears at a higher field. |

| O-CH₃ | ~ 52 | The methyl carbon of the ester group. |

| N-CH₃ | ~ 32 | The N-methyl carbon, shielded relative to the aromatic carbons. |

Workflow for NMR Data Interpretation:

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound and deducing its structure from fragmentation patterns.

Experimental Protocol: Ionization and Detection

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source is suitable. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.

Sample Preparation:

-

For ESI, dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL).

-

For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Mass Spectrum Interpretation: The Molecular Ion and Key Fragments

The molecular weight of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate is 268.11 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 267 and 269, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway:

Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Sample Analysis

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

IR Spectrum Interpretation: Characteristic Absorption Bands

The IR spectrum of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate will display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| C=O (ester) | ~ 1720 | Stretching |

| C-O (ester) | ~ 1250 | Stretching |

| C-N | ~ 1350 | Stretching |

| Aromatic C=C | ~ 1600, 1450 | Stretching |

| C-H (aromatic) | ~ 3100 | Stretching |

| C-H (aliphatic) | ~ 2950 | Stretching |

| C-Br | ~ 600 | Stretching |

Conclusion: A Multi-faceted Approach to Spectroscopic Characterization

The comprehensive spectroscopic analysis of Methyl 6-bromo-1-methyl-1H-indole-2-carboxylate, integrating ¹H NMR, ¹³C NMR, MS, and IR data, provides an unambiguous confirmation of its chemical structure. This technical guide serves as a valuable resource for researchers, offering not only the expected data but also the underlying principles and methodologies for its acquisition and interpretation. By following the protocols and interpretive strategies outlined herein, scientists can ensure the quality and integrity of their research, paving the way for advancements in drug discovery and development.

References

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1345. Retrieved from [Link]

Sources

The Diverse Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The indole nucleus, a privileged scaffold in medicinal chemistry, represents a cornerstone in the development of novel therapeutics.[1][2][3][4][5] This bicyclic aromatic heterocycle is not merely a structural curiosity but a versatile pharmacophore endowed with a remarkable spectrum of biological activities.[2][3][6][7] Its inherent ability to mimic the structure of peptides and interact with a multitude of biological targets has cemented its importance in drug discovery.[2][7] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the multifaceted biological activities of indole derivatives. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, composed of a fused benzene and pyrrole ring, is a ubiquitous motif in nature, found in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[6] This natural prevalence has inspired medicinal chemists to explore the vast chemical space of indole derivatives, leading to the discovery of compounds with a wide array of pharmacological properties.[2][7][8][9] The unique electronic and structural features of the indole nucleus allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal scaffold for designing targeted therapies.[4] This guide will systematically explore the most significant of these biological activities, providing both the foundational knowledge and the practical insights necessary for advancing indole-based drug discovery programs.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Indole derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy through a variety of mechanisms that target the complex biology of cancer cells.[1][5][6][10][11] Their ability to interfere with critical cellular processes such as cell division, signaling pathways, and angiogenesis underscores their therapeutic promise.

Mechanisms of Anticancer Action

The anticancer effects of indole derivatives are not monolithic; rather, they stem from the ability of these compounds to interact with a diverse set of molecular targets.[10][11] Key mechanisms include:

-

Tubulin Polymerization Inhibition: Several indole derivatives, most notably the vinca alkaloids (vinblastine and vincristine), disrupt microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1][6][11] This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Kinase Inhibition: Many indole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer.[1][11] By targeting these kinases, they can block signaling pathways that promote cell proliferation, survival, and metastasis.[10]

-

Topoisomerase Inhibition: Certain indole derivatives can inhibit topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication and transcription.[1][10] Their inhibition leads to DNA damage and triggers apoptotic cell death.

-

Induction of Apoptosis: Beyond targeting specific enzymes, many indole derivatives can directly induce programmed cell death, or apoptosis, in cancer cells through various intrinsic and extrinsic pathways.[4][10]

Experimental Workflow for Assessing In Vitro Anticancer Activity

A robust and reliable assessment of in vitro anticancer activity is paramount for the successful identification of promising lead compounds.[12][13] A patient-oriented approach that focuses on selective cytotoxicity against cancer cells is highly recommended.[12][13]

Diagram: Workflow for In Vitro Anticancer Activity Screening

Caption: A streamlined workflow for the in vitro evaluation of the anticancer activity of indole derivatives.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed human cancer cells and non-malignant control cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the indole derivative and a standard anticancer drug (positive control) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values. The selectivity index (SI) is then calculated by dividing the IC50 value in non-malignant cells by the IC50 value in cancer cells.[14] A higher SI value indicates greater selectivity towards cancer cells.

Table 1: Representative Anticancer Activity of Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Indole-Curcumin Derivative | HeLa | 4 | Not specified | [6] |

| Indole-Chalcone Derivative | Various | 0.006 - 0.035 | Tubulin Polymerization & TrxR Inhibition | [11] |

| Substituted Indole-Acrylamide | Various | Not specified | Tubulin Targeting | [6] |

| Chalcone-Indole Derivative | Various | 0.22 - 1.80 | Tubulin Polymerization Inhibition | [1] |

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The indole scaffold is a valuable platform for the development of novel antimicrobial and antiviral agents, offering potential solutions to the growing challenge of drug resistance.[15][16][17][18]

Mechanisms of Antimicrobial and Antiviral Action

-

Antibacterial: Indole derivatives can exert their antibacterial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[15][16][19] Some derivatives have shown synergistic effects when combined with conventional antibiotics.[16]

-

Antifungal: The antifungal activity of certain indole derivatives involves inhibiting the yeast-to-hypha transition, disrupting biofilm formation, and damaging mitochondrial function in fungal pathogens like Candida albicans.[20]

-

Antiviral: Indole-based compounds can inhibit viral replication at different stages of the viral life cycle.[21] For instance, Arbidol, an indole-containing drug, inhibits the fusion of the viral lipid membrane with the cell membrane, preventing viral entry.[22] Other derivatives act as reverse transcriptase inhibitors or integrase inhibitors, which are crucial for the replication of retroviruses like HIV.[17][22]

Experimental Protocols for Assessing Antimicrobial and Antiviral Activity

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

-

Bacterial Culture: Grow bacterial strains overnight in an appropriate broth medium.

-

Compound Dilution: Prepare a two-fold serial dilution of the indole derivative in a 96-well microplate.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[23]

Protocol: Plaque Reduction Assay for Antiviral Activity

-

Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cells with a known titer of the virus for 1 hour.

-

Compound Treatment: Remove the viral inoculum and add an overlay medium containing different concentrations of the indole derivative.

-

Incubation: Incubate the plates until visible plaques are formed.

-

Plaque Visualization and Counting: Stain the cells with crystal violet and count the number of plaques. The reduction in plaque number compared to the untreated control indicates antiviral activity.[24][25]

Diagram: Key Stages of Viral Life Cycle Targeted by Indole Derivatives

Caption: Major stages in the viral life cycle that are targeted by various indole derivatives.[21]

Anti-inflammatory and Neuroprotective Effects

The therapeutic potential of indole derivatives extends to the treatment of inflammatory conditions and neurodegenerative diseases, where oxidative stress and inflammation play crucial roles.[26][27]

Mechanisms of Action

-

Anti-inflammatory: Indole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[28][29] They can also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.[28]

-

Neuroprotective: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, indole-based compounds exhibit neuroprotective properties by scavenging free radicals, reducing oxidative stress, and inhibiting the aggregation of misfolded proteins such as amyloid-beta and alpha-synuclein.[26][27][30] Melatonin and its analogs are prominent examples of neuroprotective indole derivatives.[26]

In Vitro Assays for Anti-inflammatory and Neuroprotective Activity

Protocol: Protein Denaturation Inhibition Assay for Anti-inflammatory Activity

-

Reaction Mixture: Prepare a reaction mixture containing the indole derivative, bovine serum albumin (BSA), and a buffer.

-

Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

-

Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

-

Inhibition Calculation: A decrease in turbidity compared to the control indicates inhibition of protein denaturation.[28][31]

Protocol: Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Reaction Mixture: Mix the indole derivative with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Allow the reaction to proceed in the dark for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance.

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is intricately linked to their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[5][8][9][20][32]

-

Substitution Pattern: The position, nature, and size of substituents on the indole ring can significantly influence biological activity. For instance, in some anticancer derivatives, methyl substitution at the N-1 position of the indole ring has been shown to dramatically enhance activity.[1]

-

Linker and Side Chains: The type and length of linkers connecting the indole core to other pharmacophores can impact binding affinity and selectivity for the target protein.

-

Chirality: The stereochemistry of chiral centers within the molecule can play a critical role in determining biological activity.

Diagram: Generic Indole Scaffold and Key Positions for Modification

Caption: Key positions on the indole scaffold that are frequently modified to optimize biological activity.

Conclusion and Future Directions

Indole derivatives represent a remarkably versatile and enduringly relevant class of compounds in drug discovery.[3][6] Their diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, continue to inspire the development of novel therapeutic agents.[2][3][7] The future of indole-based drug discovery lies in the integration of rational drug design, guided by a deep understanding of SAR, with advanced screening methodologies to identify next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of the vast chemical space of indole derivatives holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

- Hote, B.S. et al. (Year not provided). Synthesis of Medicinally Important Indole Derivatives: A Review.

- (2020–2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. PubMed.

- (2018–2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central.

- (Year not provided). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. ACS Publications.

- (Year not provided). Antiviral Testing Services: Screen for Antiviral Activity. IBT Bioservices.

- Devi, N. et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry.

- (2010–2020). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Full article.

- (Year not provided). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. PubMed.

- Lopez-Lazaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry.

- (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- (Year not provided). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.

- (Year not provided). A brief review of the biological potential of indole derivatives. Scilit.

- (Year not provided). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.

- Kumar, D. et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Semantic Scholar.

- (Year not provided). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science.

- (2022). Recent advancements on biological activity of indole and their derivatives: A review.

- (Year not provided). Different mechanisms of indole derivatives as anticancer agents. ResearchGate.

- (Year not provided). New bioactive indole derivatives. ResearchGate.

- (Year not provided). Assays for Antiviral Activity. Springer Nature Experiments.

- (2020–2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- (2018–2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed.

- (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.

- (Year not provided). Structure/activity relationships of indole derivatives. ResearchGate.

- (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing.

- (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher.

- (Year not provided). In vitro methods for testing antiviral drugs. PMC - PubMed Central.

- (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals.

- (Year not provided). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.

- (Year not provided). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.

- (Year not provided). Antiviral & Antimicrobial Testing. Charles River Laboratories.

- (Year not provided). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH.

- (Year not provided). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry - ACS Publications.

- (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.

- (Year not provided). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.

- Sarveswaran, R. et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- (Year not provided). A review on recent developments of indole-containing antiviral agents. PMC.

- (Year not provided). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.

- (2010). Synthesis of Indole Derivatives with Biological Activity by React.... Ingenta Connect.

- (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PMC - NIH.

- (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.

- (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications.

- (2025). Potent Neuroprotective Properties against the Alzheimer -Amyloid by an Endogenous Melatonin-related Indole Structure, Indole-3-propionic Acid. ResearchGate.

- Pachiappan, S. et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Bioscience Biotechnology Research Communications.

- (Year not provided). Screening of the four novel synthetic indole derivatives for antiviral.... ResearchGate.

- Giampieri, M. et al. (2009). Antiviral activity of indole derivatives. PubMed.